2-isopropyltetrahydro-4H-pyran-4-one
Overview
Description
2-isopropyltetrahydro-4H-pyran-4-one is an organic compound belonging to the class of 4H-pyran derivatives. It is characterized by a six-membered ring structure containing one oxygen atom and one double bond. The isopropyl group attached to the second carbon of the tetrahydropyran ring distinguishes this specific compound from other pyran derivatives .
Scientific Research Applications
2-isopropyltetrahydro-4H-pyran-4-one has various scientific research applications:
Mechanism of Action
Mode of Action
The mode of action of 2-Isopropyltetrahydro-4H-pyran-4-one is currently unknown due to the lack of research on this specific compound. It’s worth noting that pyran derivatives have been reported to exhibit a wide range of biological activities, including anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties . The exact mechanisms through which these effects are achieved are likely to be diverse and depend on the specific structure and functional groups of the pyran derivative .
Biochemical Pathways
For instance, some pyran derivatives have been synthesized via a multi-component reaction approach, which is eco-friendly and provides a library of 2-amino-4H-pyrans with good yields and function group tolerance .
Pharmacokinetics
The physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted admet properties of similar phytochemicals can be computed using cheminformatics tools .
Result of Action
Some pyran derivatives have shown significant potential in cancer research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and reactivity of the compound. For instance, the storage temperature for this compound is typically room temperature . Additionally, it’s important to prevent the compound from entering drains due to the risk of explosion .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-isopropyltetrahydro-4H-pyran-4-one change over time. The compound is stable under certain conditions but can degrade under others . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound’s stability and degradation are critical factors in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, as well as toxic or adverse effects at high doses . These findings highlight the importance of dosage in determining the compound’s biochemical and physiological effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s role in these pathways underscores its significance in biochemical reactions and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . This localization is essential for the compound’s role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyltetrahydro-4H-pyran-4-one can be achieved through various methods. One approach involves the transformation of ethyl cyanoacetate into ethyl (2-isopropyl-4-tetrahydro-pyranylidene)cyanoacetate, followed by a reaction with o-methoxyphenylmagnesium bromide, saponification, and reduction with lithium aluminum hydride to yield 4-(2-aminoethyl)-2-isopropyl-4-(o-methoxy-phenyl)tetrahydropyran. Another method includes a multicomponent synthesis involving 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate, and a catalyst to efficiently produce a related 4H-pyran molecule.
Industrial Production Methods
Industrial production of tetrahydro-4H-pyran-4-one, a related compound, involves adding raw materials such as 3-chloropropionyl chloride and aluminum trichloride into a reaction kettle, introducing ethylene gas while stirring, and controlling the temperature at 10°C below. The reaction mixture is then processed through various steps, including the addition of water and hydrochloric acid, cooling, and extraction, to obtain the final product .
Chemical Reactions Analysis
2-isopropyltetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions include ketones, alcohols, amines, and azomethines.
Comparison with Similar Compounds
2-isopropyltetrahydro-4H-pyran-4-one can be compared with other similar compounds, such as:
2-amino-4H-pyrans: These compounds are structurally similar and can be synthesized through a biocatalytic method involving a multi-component reaction.
Tetrahydro-4H-pyran-4-one: This compound is used as an intermediate in organic synthesis and shares similar reactivity towards nucleophiles and electrophiles.
Properties
IUPAC Name |
2-propan-2-yloxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8-5-7(9)3-4-10-8/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWIMMUXWVIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-45-2 | |
Record name | 2-(propan-2-yl)oxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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